MANGANESE(III) PHOSPHATE HYDRATE

Description

Overview of Manganese Phosphate (B84403) Chemistry in Advanced Materials Science

Manganese phosphates represent a versatile class of inorganic compounds that have garnered considerable research attention for their diverse applications in advanced materials science. acs.org These materials are integral to various industrial processes, most notably as conversion coatings on ferrous metals to provide corrosion resistance and improve lubricity. wikipedia.orgvalencesurfacetech.com The ability of manganese phosphate coatings to form a crystalline, oil-absorbent surface makes them invaluable in the automotive, aerospace, and oil and gas industries for protecting moving parts from wear. wikipedia.orgvalencesurfacetech.com

Beyond traditional applications, manganese phosphates are being explored for their functional properties in modern technologies. Their excellent chemical stability, owing to the strong covalent P-O bonds, combined with favorable electrochemical properties, makes them promising candidates for energy storage applications. researchgate.netresearchgate.net Researchers are investigating various manganese phosphate compositions as electrode materials for lithium-ion batteries and supercapacitors, where their open-framework structures can facilitate ion transport and charge storage. researchgate.netsci-hub.seresearchgate.net Furthermore, the unique optical and catalytic properties of manganese phosphates have led to their use as pigments and catalysts for a range of chemical transformations. acs.orgacs.org The synthesis of different hydrated and anhydrous forms, such as hureaulite, switzerite, and purpurite, allows for the tuning of their physical and chemical properties to suit specific applications. acs.orgwikipedia.orgnih.gov

Significance of Trivalent Manganese in Redox Chemistry and Functional Material Development

The trivalent manganese (Mn³⁺) ion is central to the functionality of many advanced materials due to its distinctive redox chemistry. researchgate.net As a transition metal, manganese can exist in multiple oxidation states, with the Mn³⁺ state being a crucial intermediate in many biological and synthetic redox reactions. hercowater.comindiana.eduyoutube.com The redox potential of the Mn³⁺/Mn²⁺ and Mn⁴⁺/Mn³⁺ couples can be finely tuned by the coordinating chemical environment, making Mn³⁺-containing materials highly adaptable for applications in catalysis and energy storage. sci-hub.seresearchgate.net

A defining characteristic of the high-spin Mn³⁺ ion (a d⁴ ion) in an octahedral coordination environment is its susceptibility to the Jahn-Teller effect. wikipedia.org This geometric distortion of the [MnO₆] octahedra removes the orbital degeneracy, leading to unique structural and electronic properties that can enhance catalytic activity. wikipedia.orgacs.org In the context of manganese(III) phosphate hydrate (B1144303), this distortion is a key feature of its crystal structure. wikipedia.org The ability of materials to stabilize the Mn³⁺ state is critical for applications like water oxidation catalysis, where the transition between Mn(II) and Mn(III) is a key mechanistic step. acs.orgresearchgate.netnih.govnortheastern.edu However, the Mn³⁺ ion is also prone to disproportionation (2Mn³⁺ → Mn²⁺ + Mn⁴⁺), a reaction that can lead to capacity decay in battery materials but can also be harnessed for specific synthetic pathways. sci-hub.se Consequently, much research is focused on developing host structures, like phosphates, that can stabilize the trivalent manganese ion and leverage its potent redox activity for functional material development. sci-hub.seuctm.edu

Current Research Trajectories and Gaps for Hydrated Manganese(III) Phosphates

Current research on hydrated manganese(III) phosphates is primarily focused on the synthesis of novel structures, characterization of their unique properties, and exploration of their potential in functional applications, particularly in electrochemistry. researchgate.netresearchgate.net Scientists are developing various synthetic methods, including hydrothermal and low-temperature aqueous routes, to control the crystal phase, hydration state, and morphology of these materials. acs.orggoogle.com For instance, different hydrated phases such as MnPO₄·1.5H₂O and MnH₂P₃O₁₀·2H₂O have been synthesized and studied. researchgate.net

A significant area of investigation is their application as electrode materials for batteries and supercapacitors. sci-hub.seresearchgate.net The open-framework structures of some manganese phosphates are advantageous for ion intercalation, and the redox activity of manganese is key to their charge storage capacity. researchgate.netresearchgate.net Another promising research direction is their use as catalysts, especially for water oxidation. Studies on related hydrated manganese(II) phosphates have shown that they can act as efficient water oxidation catalysts, with the in-situ formation of Mn(III) species being crucial for their activity. acs.orgresearchgate.netkaist.ac.kr

Despite this progress, several research gaps remain. There is often difficulty in synthesizing pure, single-phase crystalline samples of specific hydrated manganese(III) phosphates, as many forms are metastable. researchgate.net The precise number and nature of water molecules in the crystal structure can be variable and difficult to determine definitively, yet they play a crucial role in the material's properties. acs.org While the potential for electrochemical applications is clear, more research is needed to understand the complex charge storage mechanisms and to improve the long-term cycling stability of these materials, which can be hampered by the dissolution or disproportionation of Mn³⁺. sci-hub.se A deeper understanding of the structure-property relationships is essential to unlock the full potential of hydrated manganese(III) phosphates in advanced functional materials.

Physical and Structural Properties of Manganese(III) Phosphate Hydrates

| Property | MnPO₄·H₂O (Monohydrate) | MnH₂P₃O₁₀·2H₂O |

| Formula Mass | 167.92 g/mol wikipedia.org | 345.87 g/mol (Calculated) |

| Appearance | Pale-green solid wikipedia.org | - |

| Crystal System | Monoclinic wikipedia.orgacs.org | Monoclinic researchgate.net |

| Space Group | P2/c or C2/c acs.orgresearchgate.net | P2/c researchgate.net |

| Lattice Parameters | a = 6.912 Å, b = 7.470 Å, c = 7.357 Å, β = 112.3° wikipedia.orgacs.org | a = 7.8286 Å, b = 4.9503 Å, c = 12.2541 Å, β = 95.7922° researchgate.net |

| Unit Cell Volume | ~351 ų (Calculated from lattice parameters) | 472.47 ų researchgate.net |

| Z (Formula units per cell) | 4 wikipedia.org | 2 researchgate.net |

| Key Structural Feature | Distorted trans-[Mn(PO₄)₄(H₂O)₂] octahedra due to Jahn-Teller effect. wikipedia.org | Layered structure with manganese-triphosphate layers and interlayer water molecules. researchgate.net |

Thermal Decomposition Data

| Compound | Onset of Decomposition | Final Product at High Temperature | Reference |

| MnPO₄·H₂O | 200–300 °C oup.comoup.com | Mn₂P₂O₇ (Manganese(II) pyrophosphate) | wikipedia.orgoup.comoup.com |

| Decomposition Reaction | 4MnPO₄·H₂O → 2Mn₂P₂O₇ + 4H₂O + O₂ (at ~420 °C) | wikipedia.org |

Properties

IUPAC Name |

manganese(3+);phosphate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mn.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2/q+3;;/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRHPRPVJMYLUBR-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

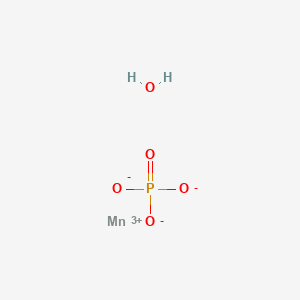

O.[O-]P(=O)([O-])[O-].[Mn+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2MnO5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry for Manganese Iii Phosphate Hydrate Systems

Aqueous Phase Synthesis Approaches

Aqueous-based methods are widely employed for the synthesis of manganese(III) phosphate (B84403) hydrate (B1144303), leveraging the manipulation of precursors, oxidizing agents, and reaction media to direct the formation of the desired crystalline product.

A prevalent method for synthesizing manganese(III) phosphate monohydrate involves the reaction of a manganese(II) salt with phosphoric acid, followed by oxidation. wikipedia.org This approach starts with a readily available and stable Mn(II) precursor, which is then oxidized in situ to the desired Mn(III) state before precipitating as the phosphate hydrate. A typical procedure involves dissolving a soluble Mn(II) salt, such as manganese(II) sulfate (B86663) or manganese(II) chloride, and a soluble phosphate source in an aqueous solution. wikipedia.orggoogle.com An oxidizing agent is then introduced to facilitate the conversion of Mn(II) to Mn(III), leading to the precipitation of MnPO₄·H₂O. google.com

The choice of oxidizing agent is critical for controlling the manganese oxidation state and ensuring the formation of the Mn(III) phosphate rather than other species. The oxidant must be strong enough to convert Mn(II) to Mn(III) but ideally not so strong as to promote further oxidation to higher states like Mn(IV).

Commonly used oxidants include:

Nitric Acid (HNO₃) : This is a frequently cited oxidant for the preparation of manganese(III) phosphate monohydrate from Mn(II) salts and phosphoric acid. wikipedia.org

Sodium Hypochlorite (NaClO) : Solutions of NaClO have been successfully used to oxidize Mn(II) precursors, such as manganese dihydrogen phosphate (Mn(H₂PO₄)₂), to form MnPO₄·H₂O. researchgate.netgoogle.comresearchgate.net The reaction is typically performed under reflux conditions. google.com

Other Oxidants : A variety of other oxidizing agents have been explored, including hydrogen peroxide, sodium peroxide, ozone, and sodium nitrate (B79036). google.com The selection of the oxidant can be tailored based on the desired reaction kinetics and purity of the final product. For instance, the use of potassium permanganate (B83412) (KMnO₄) in the presence of acetic acid has also been reported to oxidize Mn(II) to form the desired Mn(III) phosphate. echemi.comchemicalforums.com

The following table summarizes various oxidants used in the synthesis of MnPO₄·H₂O from Mn(II) precursors.

| Oxidizing Agent | Mn(II) Precursor | Phosphorus Source | Key Conditions | Reference |

| Nitric Acid | Manganese(II) Sulfate | Phosphoric Acid | Standard precipitation | wikipedia.org |

| Sodium Hypochlorite | Mn(H₂PO₄)₂ | (from precursor) | Reflux, acidic medium | researchgate.netgoogle.com |

| Hydrogen Peroxide | Manganese Chloride | Phosphoric Acid | 85°C, pH 0, butanol | google.com |

| Potassium Permanganate | Manganese(II) Acetate | (not specified) | Glacial acetic acid | chemicalforums.com |

The composition of the reaction medium plays a significant role in determining the physical characteristics of the resulting manganese(III) phosphate hydrate, such as crystallinity, particle size, and morphology. While purely aqueous systems are effective, mixed-solvent systems, particularly water-ethanol, have been investigated to gain finer control over the precipitation process.

The introduction of an organic solvent like ethanol (B145695) into the aqueous reaction medium can influence the solubility of the reactants and the product, thereby affecting nucleation and crystal growth rates. electrochemsci.org Using ethanol as an inert solvent can reduce both the production and growth rates of MnPO₄·H₂O particles, which is a strategy employed to obtain uniform nanoparticles. electrochemsci.org Research has shown that synthesizing MnPO₄·H₂O in a water-ethanol system at low temperatures can lead to the precipitation of nanocrystalline material. google.comresearchgate.net The control afforded by mixed-solvent systems allows for the preparation of precursor particles with specific morphologies, which can be crucial for subsequent applications. electrochemsci.org A patented method highlights the use of an organic solvent-deionized water system to control the formation speed and refine the product's particle size, resulting in a high-purity product with a uniform particle size distribution of less than 1 micron. google.com

The table below illustrates the effect of solvent composition on the characteristics of the synthesized MnPO₄·H₂O.

| Solvent System | Temperature | Resulting Product Characteristics | Reference |

| Water-Ethanol | 40°C | Precipitation of MnPO₄·H₂O | google.com |

| Water-Ethanol | Room Temp. | Nano-sized thin flakes (300-400nm) | electrochemsci.org |

| Anhydrous Ethanol | Not Specified | Uniform nano-particles (40-50 nm) | electrochemsci.org |

| Water-Butanol | 85°C | Uniform particles, mean size < 1 µm | google.com |

An alternative synthetic route to this compound involves a comproportionation reaction. This type of reaction utilizes manganese species in both a higher and a lower oxidation state, which react to form the intermediate +3 oxidation state.

In this process, the highly oxidized Mn(VII) is reduced while the Mn(II) is oxidized, converging at the Mn(III) state. The reaction initially forms a diphosphomanganate(III) ion, which is an intermediate species. This complex then slowly converts to the more stable manganese(III) phosphate monohydrate. wikipedia.org This method provides an elegant pathway to the Mn(III) state by carefully balancing the stoichiometry of the high and low valence manganese precursors.

While many synthetic methods for this compound employ heating or strong chemical oxidants, formation under milder, near-ambient conditions is also possible. The synthesis can occur through the slow oxidation of Mn(II) species in the presence of phosphate. For instance, MnPO₄ can be formed using oxygen from the air as the oxidizing agent. echemi.com This process, however, is significantly slower, potentially requiring mixing for extended periods, such as two weeks, to achieve the desired product. echemi.com This slow, gradual formation can be considered a form of spontaneous crystallization, driven by the favorable thermodynamics of forming the stable Mn(III) phosphate solid phase, even with a kinetically slow oxidation step. In contrast, other hydrated manganese phosphates, specifically hydrated manganese(II) phosphate (Mn₃(PO₄)₂·3H₂O), have been observed to precipitate spontaneously from aqueous solutions at room temperature without the need for an external oxidant. acs.org

Comproportionation Reactions for this compound Formation

Hydrothermal and Solvothermal Synthesis Pathways

Hydrothermal and solvothermal syntheses are versatile solution-based methods for crystallizing materials under controlled temperature and pressure conditions. These techniques are particularly effective for producing hydrated phosphate compounds, as the aqueous or solvent medium facilitates ion mobility and reaction kinetics at temperatures typically ranging from 100 to 300°C. For manganese(III) phosphate hydrates, these pathways often involve the in-situ oxidation of a manganese(II) salt in the presence of a phosphate source.

Phase Transformations from Diverse Manganese(II) Phosphate Hydrate Precursors (e.g., Hureaulite, Switzerite)

In the hydrothermal synthesis of manganese phosphates, various manganese(II) phosphate hydrate phases can form as stable intermediates or final products, depending on the reaction conditions. Compounds such as Switzerite (Mn₃(PO₄)₂·7H₂O) and Hureaulite (Mn₅(PO₃OH)₂(PO₄)₂·4H₂O) are common Mn(II) phases observed in these systems.

While these Mn(II) compounds are not typically used as solid starting precursors for direct conversion to Mn(III) phosphates, their formation chemistry provides insight into the conditions required for manganese phosphate crystallization. For instance, Switzerite can be formed at room temperature from aqueous solutions, which upon aging or hydrothermal treatment at temperatures between 100-180°C, transforms into the more stable Hureaulite phase.

The synthesis of this compound via hydrothermal routes necessitates the oxidation of Mn(II) to Mn(III). This is generally achieved by introducing an oxidizing agent into the reaction mixture containing a soluble Mn(II) salt and a phosphate source. The comproportionation reaction between permanganate (Mn(VII)) and Mn(II) in a phosphoric acid medium is one such method to generate the Mn(III) state in solution, which can then precipitate as MnPO₄·H₂O. wikipedia.org Another approach involves the use of oxidants like nitric acid or sodium chlorate with Mn(II) salts in the hydrothermal reactor. wikipedia.orggoogle.com

Optimization of Temperature, Pressure, and Reaction Duration for Specific this compound Phases

The precise control of reaction parameters is critical for isolating specific phases of this compound. Temperature, pressure, and reaction time are interdependent variables that dictate the nucleation and growth kinetics, and ultimately the crystalline structure of the final product.

Temperature: Higher temperatures generally accelerate reaction rates and can lead to denser, less hydrated phases. For example, various Mn(III) diphosphates have been synthesized in the temperature range of 220-270°C (493-543 K). researchgate.net Other syntheses targeting MnPO₄·H₂O have been conducted at lower temperatures, such as 200°C for 3 days or 180°C for 5 days. google.com

Pressure: In hydrothermal synthesis, pressure is primarily a function of the autoclave filling degree and the temperature (autogenous pressure). Elevated pressure increases the solubility of reactants and can influence the stability of different crystalline phases. Syntheses have been reported at pressures up to 100 bar.

Reaction Duration: The duration of the hydrothermal treatment affects crystal growth and phase purity. Insufficient time may result in amorphous products or metastable intermediate phases, while excessively long durations can lead to the formation of more thermodynamically stable, but potentially undesired, phases. Reaction times can range from several hours to multiple days. google.com

The following table summarizes representative conditions for the synthesis of manganese phosphate hydrates, illustrating the range of parameters employed.

| Target Compound | Precursors | Temperature (°C) | Duration | Notes |

| MnPO₄·H₂O | Mn₃O₄, H₃PO₄ | 200 | 3 days | Hydrothermal method |

| MnPO₄·H₂O | Mn(II) salt, NaClO, H₃PO₄ | 40-100 | 1 hr - 7 days | Reflux reaction |

| Mn(III) Diphosphates | Mn(II) salt, H₃PO₄, Oxidant | 220-270 | Not specified | Hydrothermal method |

Influence of Mineralizing Agents and Chelators (e.g., Citric Acid) on Crystal Growth Anisotropy

Mineralizing agents and chelators are chemical additives that can significantly influence the crystallization process. They can affect solubility, control nucleation rates, and selectively adsorb onto specific crystal faces, thereby directing anisotropic growth.

Citric acid is a well-documented chelating agent in the synthesis of manganese phosphates. It forms stable complexes with Mn²⁺ ions in the precursor solution. This chelation slows the rate of reaction by controlling the availability of free Mn²⁺ ions for precipitation. This moderated crystal growth environment favors the formation of larger, well-defined crystals. For instance, the presence of citric acid in the synthesis of Hureaulite (a Mn(II) phosphate hydrate) has been shown to result in large hexagonal prism-shaped single crystals, demonstrating its powerful role in controlling crystal morphology. While this example pertains to a Mn(II) phase, the underlying principle of using chelators to direct crystal growth is directly applicable to the synthesis of Mn(III) phosphate hydrates as well.

Solid-State Reaction Methodologies

Solid-state synthesis, or the ceramic method, involves the reaction of solid precursors at elevated temperatures to produce a target material. This method is a conventional and powerful tool for producing thermodynamically stable, often anhydrous or less-hydrated, inorganic compounds.

High-Temperature Synthesis from Manganese Phosphates and Oxides under Controlled Atmospheres

The high-temperature synthesis of manganese(III) phosphates typically involves reacting manganese oxides (such as Mn₂O₃ or Mn₃O₄) or other manganese salts with a solid phosphorus source, like ammonium (B1175870) dihydrogen phosphate (NH₄H₂PO₄) or phosphoric acid. The reactions are carried out in furnaces at temperatures ranging from 200°C to over 800°C. uctm.edu

A common approach involves the thermal decomposition of a divalent manganese precursor, such as manganese oxalate, to form a reactive manganese oxide (e.g., Mn₃O₄), which is then reacted with phosphoric acid. google.com Another method is the direct reaction of manganese-containing minerals, like braunite ((Mn₂O₃)₃MnSiO₃), with phosphoric acid at high temperatures. In such a reaction, it has been observed that the Mn(III) present in the oxide reacts to form manganese(III) phosphates. uctm.edu

Control of the furnace atmosphere (e.g., air, inert gas) can be crucial for maintaining the desired +3 oxidation state of manganese, preventing either reduction to Mn(II) or oxidation.

The table below provides examples of solid-state synthesis conditions for manganese(III) phosphates.

| Product Phase | Precursors | Temperature (°C) | Atmosphere |

| Manganese(III) Monophosphate | Braunite ((Mn₂O₃)₃MnSiO₃), H₃PO₄ | 200 | Not specified |

| Manganese(III) Polyphosphate (Mn(PO₃)₃) | Braunite, H₃PO₄ | 400-600 | Not specified |

| Manganese(II) Pyrophosphate (Mn₂P₂O₇) | MnPO₄·H₂O (as precursor) | 420 | Not specified |

Note: The final product in the third entry is a Mn(II) compound, resulting from the decomposition of a Mn(III) precursor. wikipedia.org

Mechanistic Investigations of Solid-State Phase Formation

The mechanism of solid-state reactions involves the diffusion of ions through the solid reactants and the newly forming product phase. The process is often initiated at the contact points between reactant particles. As the temperature increases, the kinetic energy of the atoms in the crystal lattice rises, facilitating ionic migration and bond rearrangement.

In the formation of manganese(III) phosphates from manganese oxides and a phosphate source, the mechanism can be viewed as a series of steps:

Decomposition/Dehydration: At initial heating stages, any hydrated precursors or volatile components are removed. For example, phosphoric acid may undergo dehydration and condensation to form pyrophosphoric or polyphosphoric acids.

Interfacial Reaction: The phosphate species reacts with the surface of the manganese oxide particles.

Diffusion: Solid-state diffusion of manganese and phosphate ions through the product layer occurs, allowing the reaction to proceed into the bulk of the particles. This is often the rate-limiting step.

Phase Transformation: As the temperature is further increased, phase transformations can occur in the product. For instance, manganese(III) monophosphate (MnPO₄) formed at 200°C can transform into manganese(III) polyphosphate (Mn(PO₃)₃) at temperatures of 400-600°C. uctm.edu This transformation involves the further dehydration and condensation of phosphate anions.

Thermal analysis techniques like Thermogravimetry (TG) and Differential Thermal Analysis (DTA) are essential tools for investigating these mechanisms, as they can identify the temperatures at which dehydration, decomposition, and phase transitions occur.

Bio-Inspired and Template-Assisted Synthesis Strategies

Nature frequently utilizes proteins and other biological macromolecules to direct the crystallization of inorganic materials, a process known as biomineralization. nih.gov This principle has been adapted in the laboratory to synthesize hybrid inorganic-organic materials. Research has demonstrated that recombinant collagen can serve as an effective biotemplate for modulating the morphology of manganese phosphate, resulting in the formation of unique, flower-like nanostructures. rsc.orgrsc.orgresearchgate.net

This "green" synthesis approach typically involves the incubation of a manganese(II) salt solution with a collagen protein solution in a buffered environment at room temperature. rsc.org The resulting product is a hybrid material where the inorganic manganese phosphate is intricately integrated with the collagen template. researchgate.net While the precursor is a manganese(II) salt, the proposed reaction mechanism involves a transient manganese(III) species, highlighting a potential pathway for forming manganese(III) phosphate-related structures. rsc.org

Biomineralization Utilizing Biological Templates (e.g., Collagen) for Nanostructure Fabrication

The fabrication of manganese phosphate nanostructures using collagen as a biological template is a prime example of biomimetic materials synthesis. rsc.org Collagen, known for its role in the mineralization of bone and teeth, possesses a unique triple helix structure and specific amino acid sequences that make it an excellent candidate for directing the growth of inorganic materials. nih.govrsc.org

Table 1: Experimental Parameters for Collagen-Templated Synthesis

| Parameter | Condition | Observation | Reference |

|---|---|---|---|

| Manganese Precursor | 1.8 mM Mn(NO3)2 or MnCl2 | Formation of protein-manganese phosphate hybrid nanoflowers | nih.govrsc.org |

| Biological Template | 0.2 wt% Recombinant Collagen | ||

| Solvent/Buffer | 20 mM PBS buffer (pH 7.4) | ||

| Reaction Conditions | 25 °C for 24 hours |

Mechanism of Template-Directed Nucleation and Morphological Control in Manganese(III) Phosphate Hydrates

The mechanism by which collagen templates direct the formation of manganese phosphate nanostructures is a multi-stage process involving nucleation and controlled growth. nih.gov Collagen's essential role is twofold: it induces the initial nucleation of the inorganic crystals and then acts as a scaffold or "glue" to guide the assembly of these crystals into a larger, ordered structure. rsc.orgrsc.orgresearchgate.net

The proposed mechanism for this biomineralization process involves the following key steps:

Initial Complexation: The process is believed to begin at an initial primary growth stage where Mn(III) ions first form a complex with the collagen template. rsc.org The abundant charged amino acids distributed along the protein chain interact with the manganese ions, creating nucleation sites. rsc.org

Primary Crystal Formation: This template-ion interaction results in the formation of primary manganese phosphate crystals directly on the collagen scaffold. rsc.org

Self-Assembly and Growth: In a secondary growth step, these primary crystals undergo further self-assembly. The collagen template likely covers the surface of these initial nanoparticles, stabilizing them and directing their aggregation into nanoflowers with small petals. nih.govrsc.org

Anisotropic Growth: In the final stage, the nanoparticles continue to assemble in an anisotropic (directionally dependent) manner, leading to the ultimate well-ordered, multi-layered nanoflowers with distinct branched petals. nih.govrsc.org

This template-directed mechanism demonstrates significant morphological control, where the biological macromolecule dictates the final shape and hierarchical structure of the inorganic product. rsc.org The unique repetitive (Gly-X-Y)n amino acid sequences and the triple helix structure of collagen are thought to be crucial for its extraordinary capability to create these hybrid nanomaterials. rsc.orgresearchgate.net

Crystallographic and Structural Investigations of Manganese Iii Phosphate Hydrate Phases

Phase Identification and Polymorphism of Manganese(III) Phosphate (B84403) Hydrates

The structural landscape of manganese(III) phosphate hydrates is diverse, featuring different levels of hydration and polymorphic forms. Understanding these phases is crucial for elucidating their properties and potential applications.

Manganese(III) phosphate monohydrate, MnPO₄·H₂O, naturally occurs as the mineral serrabrancaite. wikipedia.orgwikipedia.org Its structure has been a subject of detailed crystallographic studies. Serrabrancaite crystallizes in the monoclinic crystal system, belonging to the space group C2/c. wikipedia.orgresearchgate.net The fundamental building blocks of its structure are chains of corner-sharing [MnO₆] octahedra that extend along the researchgate.net direction. These chains are interconnected by phosphate ([PO₄]) tetrahedra, forming a three-dimensional framework. wikipedia.org

A key feature of the [MnO₆] octahedra in serrabrancaite is their significant distortion. This distortion is a direct consequence of the Jahn-Teller effect, which is commonly observed in high-spin d⁴ complexes like Mn(III). wikipedia.orgresearchgate.net The effect leads to a splitting of the degenerate e_g orbitals, resulting in an elongated or compressed octahedral geometry to achieve a lower energy state. libretexts.org This distortion is evident in the variation of the Mn-O bond lengths within the coordination sphere.

The water molecule in the structure plays a crucial role, being directly coordinated to the manganese ion. The structure can be described as consisting of interconnected distorted trans-[Mn(PO₄)₄(H₂O)₂] octahedra. wikipedia.org Hydrogen bonding, involving the hydrogen atoms of the water molecule and the oxygen atoms of the phosphate groups, provides additional stability to the crystal lattice. wikipedia.orgnih.gov

Table 1: Crystallographic Data for MnPO₄·H₂O (Serrabrancaite)

| Parameter | Value | Reference |

| Crystal System | Monoclinic | wikipedia.org |

| Space Group | C2/c | wikipedia.orgresearchgate.net |

| a (Å) | 6.914(2) | wikipedia.orgresearchgate.net |

| b (Å) | 7.468(2) | wikipedia.orgresearchgate.net |

| c (Å) | 7.364(2) | wikipedia.orgresearchgate.net |

| β (°) | 112.29(3) | wikipedia.orgresearchgate.net |

| Volume (ų) | 351.8(1) | wikipedia.orgresearchgate.net |

| Z | 4 | researchgate.net |

While the compound Mn₃(PO₄)₂·3H₂O is formally a manganese(II) phosphate, its study provides valuable insights into the stabilization of manganese(III) intermediates. laboratorynotes.comamazonaws.com Research has shown that the flexible crystal structure of hydrated manganese(II) phosphate can facilitate the oxidation of Mn(II) to Mn(III). laboratorynotes.com This is because the less-ordered geometry induced by the bulky phosphate groups can accommodate the Jahn-Teller distortion characteristic of the Mn(III) ion. laboratorynotes.com

Computational analyses have indicated that this structural flexibility stabilizes the Jahn-Teller-distorted Mn(III) state, making the oxidation process more favorable. laboratorynotes.com This is particularly relevant in catalytic cycles where manganese phosphates act as catalysts, for instance, in water oxidation, where the transition between Mn(II) and Mn(III) oxidation states is a key step. The structure of Mn₃(PO₄)₂·3H₂O, which precipitates spontaneously in aqueous solutions, has been identified as having a triclinic crystal system. materialsproject.org The structure contains multiple water molecules that are intercalated within the manganese phosphate framework. materialsproject.org

The relevance of this Mn(II) phase to Mn(III) chemistry lies in its potential to act as a precursor or an intermediate in reactions involving the formation of Mn(III) phosphate species. The structural adaptability of the hydrated manganese(II) phosphate framework provides a low-energy pathway for the formation of the electronically distinct Mn(III) centers.

Table 2: Crystallographic Data for a Manganese(II) Phosphate Hydrate (B1144303)

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| Mn₃(PO₄)₂·3H₂O | Triclinic | - | Less-ordered Mn geometry, structural flexibility | laboratorynotes.commaterialsproject.org |

| Mn₃(PO₄)₂ | Monoclinic | P2₁/c | [MnO₆] octahedra and distorted [MnO₅] square pyramids | strath.ac.uk |

The anhydrous form of manganese(III) phosphate, MnPO₄, exists as the mineral purpurite and possesses a different crystal structure compared to its hydrated counterpart, serrabrancaite. wikipedia.org Purpurite crystallizes in the orthorhombic crystal system and adopts an olivine-type structure. wikipedia.org

In contrast, the anhydrous purpurite (MnPO₄) lacks this coordinated water molecule. Its orthorhombic structure is characterized by a network of corner-sharing [MnO₆] octahedra and [PO₄] tetrahedra, but with a different connectivity and symmetry compared to serrabrancaite. The absence of water molecules and the associated hydrogen bonds results in a more compact structure for purpurite. The Jahn-Teller distortion of the [MnO₆] octahedra is also a prominent feature in purpurite, influencing its electronic and magnetic properties.

Table 3: Structural Comparison of Hydrated and Anhydrous Manganese(III) Phosphate

| Feature | MnPO₄·H₂O (Serrabrancaite) | Anhydrous MnPO₄ (Purpurite) | Reference |

| Crystal System | Monoclinic | Orthorhombic | wikipedia.orgwikipedia.org |

| Natural Occurrence | Serrabrancaite | Purpurite | wikipedia.org |

| Coordinated Water | Yes | No | wikipedia.org |

| Structural Motif | Chains of corner-sharing distorted trans-[Mn(PO₄)₄(H₂O)₂] octahedra | Olivine-type structure with corner-sharing [MnO₆] octahedra and [PO₄] tetrahedra | wikipedia.orgwikipedia.org |

Beyond the simple orthophosphates, manganese(III) can also form more complex polyphosphates where phosphate tetrahedra are condensed into chains or rings. Examples of such compounds include manganese(III) metaphosphate, Mn(PO₃)₃, and manganese(III) dihydrogen triphosphate dihydrate, MnH₂P₃O₁₀·2H₂O.

The synthesis of these compounds often involves the reaction of manganese(II) salts with phosphoric acid in the presence of an oxidizing agent. The resulting products have been identified and characterized using techniques such as powder X-ray diffraction and infrared spectroscopy.

While detailed single-crystal structures can be challenging to obtain, powder diffraction data has been used to elucidate the structures of some of these polyphosphates. For instance, RbMnP₂O₇ and β-RbMnHP₃O₁₀, which contain Mn(III), have been shown to have frameworks of corner-sharing MnO₆ octahedra linked by condensed phosphate anions. ncl.ac.uk These structures also exhibit significant Jahn-Teller distortions of the MnO₆ octahedra. ncl.ac.uk The structure of Mn(PO₃)₃ is reported to be orthorhombic. materialsproject.org

Advanced Diffraction Techniques for Structure Determination

The precise determination of the crystal structures of manganese(III) phosphate hydrates relies heavily on advanced diffraction techniques, particularly high-resolution powder X-ray diffraction.

High-resolution powder X-ray diffraction (PXRD) is an indispensable tool for the characterization of polycrystalline materials like manganese(III) phosphate hydrates. It provides detailed information about the crystal structure, including lattice parameters, space group, and atomic positions.

One of the primary applications of high-resolution PXRD is the assessment of phase purity. By comparing the experimental diffraction pattern with standard patterns from crystallographic databases, the presence of any crystalline impurities can be readily identified. researchgate.net This is crucial for ensuring that the material under investigation is a single phase, which is a prerequisite for accurate structure-property correlation. researchgate.net

Furthermore, high-resolution PXRD data allows for the precise determination of lattice parameters. Through a process known as Rietveld refinement, the entire experimental diffraction profile is fitted to a calculated profile based on a structural model. researchgate.net This refinement process adjusts various parameters, including the lattice parameters, atomic coordinates, and peak shape parameters, to achieve the best possible fit between the observed and calculated patterns. The accuracy of the refined lattice parameters is critical for understanding subtle structural changes that may occur due to factors such as temperature, pressure, or chemical substitution. For manganese(III) phosphate hydrates, this technique is essential for quantifying the distortions in the crystal lattice caused by the Jahn-Teller effect. researchgate.net

Single-Crystal X-ray Diffraction for Precise Atomic Positioning and Coordination Polyhedra

Single-crystal X-ray diffraction (SC-XRD) stands as a definitive technique for the precise determination of atomic positions within the crystal lattice of manganese(III) phosphate hydrates. This method allows for the unambiguous resolution of the three-dimensional arrangement of atoms, providing exact bond lengths and angles. The resulting data are crucial for constructing a detailed model of the coordination polyhedra around the manganese and phosphorus centers.

For instance, the structure of manganese(III) phosphate monohydrate, MnPO₄·H₂O, has been elucidated using synchrotron X-ray powder diffraction, a technique that can provide data of a quality approaching that of single-crystal studies. acs.orgacs.org The compound crystallizes in the monoclinic space group C2/c. acs.orgresearchgate.netacs.org The analysis reveals that the fundamental building blocks of the structure are axially distorted MnO₆ octahedra. acs.orgacs.org These octahedra are linked through the oxygen atom of the water molecule, forming zigzag Mn-O-Mn chains that propagate parallel to the mindat.org crystallographic direction. acs.org These chains are further interconnected by PO₄ tetrahedra, creating a continuous three-dimensional network. acs.org

In other hydrated manganese phosphates, such as the mineral hureaulite, Mn²⁺₅(PO₃OH)₂(PO₄)₂·4H₂O, single-crystal X-ray diffraction has been instrumental in defining its complex crystal structure. geoscienceworld.orgwikipedia.orggeoscienceworld.orgwikipedia.org Hureaulite also crystallizes in the monoclinic system, with the space group C2/c. geoscienceworld.orggeoscienceworld.org The detailed structural analysis provides precise coordinates for each atom, revealing the intricate arrangement of MnO₆ octahedra and PO₄ tetrahedra, as well as the positions of the water molecules and hydroxyl groups. geoscienceworld.orggeoscienceworld.org

The precision of SC-XRD allows for a detailed examination of the coordination environment of the manganese ions. In MnPO₄·H₂O, the Mn(III) ion is octahedrally coordinated by four oxygen atoms from four different phosphate groups and two oxygen atoms from two water molecules in a trans configuration. researchgate.net The resulting [Mn(PO₄)₄(H₂O)₂] octahedra are distorted due to the Jahn-Teller effect, a key feature of Mn(III) compounds. researchgate.net

Rietveld Refinement for Quantitative Structural Analysis of Polycrystalline Samples

Rietveld refinement is a powerful technique for extracting detailed structural information from powder X-ray diffraction (PXRD) data of polycrystalline materials like manganese(III) phosphate hydrates. This method involves fitting a calculated diffraction pattern, based on a known or proposed crystal structure model, to the experimental powder pattern. By minimizing the difference between the observed and calculated patterns, the refinement process yields precise lattice parameters, atomic positions, and other structural details.

For manganese(III) phosphate dihydrogen triphosphate dihydrate (MnH₂P₃O₁₀·2H₂O), a compound for which single crystals were not available, Rietveld refinement of X-ray powder diffraction data was employed to determine its crystal structure. randallcygan.com The analysis revealed that the compound crystallizes in the monoclinic space group P2/c. randallcygan.com The structure is characterized by a layered arrangement, with manganese-triphosphate polymeric layers parallel to the bc plane, and water molecules situated in the interlayer space. randallcygan.com The refinement also identified anisotropic peak broadening, which was attributed to stacking faults with a b/2 translation, a level of detail that underscores the power of this analytical method. randallcygan.com

Similarly, the structure of MnPO₄·H₂O has been refined using the Rietveld method, confirming its monoclinic space group C2/c. researchgate.net The refinement provided accurate lattice parameters of a = 6.916 Å, b = 7.467 Å, c = 7.368 Å, and β = 112.35°. researchgate.net This quantitative analysis of the polycrystalline sample corroborates the structural model derived from single-crystal and synchrotron diffraction data.

The Rietveld method is also crucial for studying materials synthesized under various conditions, where single crystals may not form. For example, in the synthesis of Mn₃(PO₄)₄·2(H₃NCH₂CH₂)₃N·6(H₂O), a layered manganese(II) phosphate, the structure was solved ab initio from powder diffraction data and the Rietveld refinement was essential to validate the structural model. researchgate.netuni-muenchen.de

Neutron Powder Diffraction for Hydrogen Atom Localization and Proton Conduction Pathway Mapping in Hydrated Manganese Phosphate Frameworks (e.g., Hureaulite)

Neutron powder diffraction is a uniquely suited technique for locating hydrogen atoms within the crystal structures of hydrated manganese phosphates. Unlike X-ray diffraction, where the scattering power is proportional to the number of electrons, neutrons are scattered by the atomic nucleus, making them highly sensitive to lighter elements like hydrogen. This capability is crucial for accurately determining the positions of hydrogen atoms in water molecules and hydroxyl groups, which in turn allows for the detailed mapping of hydrogen bonding networks.

In the study of hureaulite-type compounds, such as Mn₅(PO₄)₂(PO₃(OH))₂₄, high-resolution neutron powder diffraction (HRNPD) has been employed to investigate proton conductivity. researchgate.net By analyzing deuterated samples at both low (12 K) and ambient (298 K) temperatures, researchers can precisely locate the deuterium (B1214612) atoms and understand their dynamic behavior within the crystal lattice. researchgate.net

The Rietveld analysis of the HRNPD data, in combination with techniques like bond valence sum (BVS) mismatch landscapes and maximum-entropy methods (MEM), has revealed dynamically disordered hydrogen bond networks (DDHBN) within the hureaulite structure. researchgate.net These networks are confined within eight-membered ring channels that run along the crystallographic c-axis, forming semihelical chains. researchgate.net The identification of these pathways is fundamental to understanding the mechanisms of proton conduction in these materials. The low activation energy for proton transport, as determined by impedance spectroscopy, further supports the ease of proton movement through these identified networks. researchgate.net

The ability of neutron diffraction to pinpoint hydrogen positions is also essential for understanding the structure of other hydrated phosphates. For example, in layered phosphates like γ-Zr(H₂PO₄)(PO₄)·2H₂O, neutron powder diffraction was used to determine the positions of hydrogen atoms and refine the complete crystal structure. ibs.re.kr This revealed a dense hydrogen-bonding network where water molecules form zigzag chains in the interlayer space, indirectly connecting the layers through hydrogen bonds. ibs.re.kr Such detailed structural information is vital for correlating the structure with properties like ion exchange and proton conductivity.

Local Structure and Coordination Environment Analysis

Investigation of Jahn-Teller Distortions in Octahedral Manganese(III) Centers

The Mn(III) ion, with its d⁴ electronic configuration, is a classic example of a Jahn-Teller active ion. When placed in an octahedral coordination environment, the degeneracy of the e_g orbitals is lifted, leading to a geometric distortion of the MnO₆ octahedron. This distortion is a prominent feature in the local structure of manganese(III) phosphate hydrates and significantly influences their properties.

In manganese(III) phosphate monohydrate (MnPO₄·H₂O), the Jahn-Teller effect manifests as a pronounced axial elongation of the MnO₆ octahedra. acs.orgresearchgate.net The structure consists of interconnected, distorted trans-[Mn(PO₄)₄(H₂O)₂] octahedra. researchgate.net This distortion is evident in the diffuse reflectance spectrum of the compound, which displays three distinct bands in the visible region, a characteristic signature of a Jahn-Teller distorted Mn(III) center. researchgate.netacs.org

The investigation of Jahn-Teller distortions is not limited to simple hydrates. In more complex structures, such as the mixed-phosphate cathode material Na₄Mn₃(PO₄)₂(P₂O₇), the oxidation of Mn(II) to Mn(III) during electrochemical cycling induces a Jahn-Teller distortion. rsc.org This distortion leads to an increase in the a lattice parameter and a decrease in the b and c parameters. rsc.org Interestingly, in this particular material, the inherent distortion of the MnO₆ octahedron in the pristine structure mitigates the severity of the Jahn-Teller distortion, which in turn is suggested to aid in the electrochemical performance by opening up sodium diffusion channels. rsc.orgacs.org This highlights the complex interplay between the local coordination environment and the macroscopic properties of the material.

Computational studies, such as those on hydrated manganese(II) phosphate (Mn₃(PO₄)₂·3H₂O), have also provided insights into the role of the local structure in stabilizing the Jahn-Teller distorted Mn(III) state. The structural flexibility of the less-ordered Mn geometry in this compound is thought to facilitate the oxidation of Mn(II) by stabilizing the resulting Mn(III) ion. nih.gov

Elucidation of Manganese-Phosphate and Manganese-Water Coordination Geometries

The coordination geometry of manganese with phosphate and water ligands is a fundamental aspect of the structure of manganese(III) phosphate hydrates. The Mn(III) ion typically exhibits a preference for an octahedral coordination environment. nih.gov

In MnPO₄·H₂O, the Mn(III) ion is octahedrally coordinated. researchgate.net The coordination sphere is composed of four oxygen atoms from four distinct phosphate tetrahedra and two oxygen atoms from two water molecules. researchgate.net These ligands are arranged in a trans geometry, forming [Mn(PO₄)₄(H₂O)₂] octahedra. researchgate.net The Mn-O bond lengths are not uniform due to the Jahn-Teller effect, with the axial bonds to the water molecules being elongated.

The phosphate group in these structures acts as a bridging ligand, connecting multiple manganese centers to form a three-dimensional framework. The PO₄ tetrahedra link the zigzag Mn-O-Mn chains in MnPO₄·H₂O. acs.org

The nature of the manganese-ligand bonding, whether it involves phosphate, water, or other species like nitrogen-containing ligands, is a key determinant of the complex's stability and reactivity. nih.gov

Mapping of Intermolecular Hydrogen Bonding Networks within Hydrated Lattices

Hydrogen bonding plays a pivotal role in defining the crystal structures and properties of hydrated manganese phosphates. These networks of hydrogen bonds, involving water molecules, hydroxyl groups, and phosphate oxygens, contribute significantly to the stability of the crystal lattice.

In layered manganese phosphates, such as Mn₃(PO₄)₄·2(H₃NCH₂CH₂)₃N·6(H₂O), the interlayer stability is primarily achieved through a network of hydrogen bonds between water molecules and the inorganic macroanions. researchgate.net Similarly, in other layered phosphate systems, hydrogen bonds involving water molecules can indirectly hold adjacent layers together. ibs.re.kr

The mapping of these hydrogen bond networks is crucial for understanding proton conduction mechanisms. In materials like hureaulite, the hydrogen bond network creates specific pathways for proton transport. researchgate.net Neutron diffraction studies have been instrumental in identifying these pathways, revealing dynamically disordered hydrogen bond networks within channels in the crystal structure. researchgate.net The density and topology of these networks are directly related to the material's proton conductivity. rsc.orggeologyscience.ru

The comprehensive analysis of hydrogen bonding, often aided by spectroscopic techniques and computational modeling, provides a deeper understanding of the structure-property relationships in hydrated manganese phosphates. researchgate.net

Synchrotron X-ray Absorption Spectroscopy (XAS), including XANES, for Manganese Oxidation State and Local Electronic Structure Determination

Synchrotron X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique utilized to probe the local geometric and electronic structure of a specific absorbing atom within a material. The X-ray Absorption Near Edge Structure (XANES) region of the spectrum, which encompasses the energy range just below and above the absorption edge of a core electron, is particularly sensitive to the oxidation state and coordination environment of the manganese atom in manganese(III) phosphate hydrate.

In studies of manganese compounds, including this compound (MnPO₄·H₂O), the Mn K-edge XANES is of primary interest. researchgate.net The analysis focuses on two main spectral features: the pre-edge peak and the main absorption edge (often called the "white line"). The energy position of the main absorption edge is directly correlated with the oxidation state of the manganese atom; it shifts to higher energy as the formal oxidation state increases. researchgate.netramartipublishers.com This chemical shift provides a clear method for distinguishing between Mn(II), Mn(III), and Mn(IV) species. For this compound, the Mn K-edge energy is located at an intermediate position between that of Mn(II) and Mn(IV) reference compounds, confirming the +3 oxidation state. researchgate.netresearchgate.net

A comparative analysis of Mn K-edge energies demonstrates this trend clearly. The main absorption edge is typically defined at the first inflection point or at the half-maximum of the normalized absorption. ramartipublishers.com

Table 1: Representative Mn K-edge Absorption Energies for Different Oxidation States

| Manganese Compound | Formal Mn Oxidation State | Absorption Edge Energy (eV) |

|---|---|---|

| MnO | +2 | ~6547.7 |

| Mn₂O₃ | +3 | ~6550.5 |

| MnO₂ | +4 | ~6552.7 |

Note: Absolute energy values can vary slightly based on instrument calibration and the specific reference compound used. The critical information is the relative shift.

The pre-edge region of the Mn K-edge spectrum, typically found around 6542 eV, provides insight into the local geometry of the Mn site. conicet.gov.ar These peaks arise from the electronic transition from the manganese 1s core level to unoccupied 3d orbitals. In a perfectly centrosymmetric coordination environment, such as a perfect octahedron, this 1s→3d transition is dipole-forbidden and should have very low intensity. However, any distortion from perfect symmetry, which is common in hydrated phosphate structures, allows for 3d-4p orbital mixing, making the transition partially allowed and increasing the intensity of the pre-edge feature. anl.gov The intensity and shape of the pre-edge peak are therefore diagnostic of the coordination chemistry and symmetry of the Mn³⁺ ion within the phosphate hydrate matrix. researchgate.net Studies on manganese oxides have shown that a single pre-edge peak is indicative of Mn atoms occupying sites that lack a center of inversion. conicet.gov.ar

X-ray Photoelectron Spectroscopy (XPS) for Surface and Bulk Oxidation State Profiling

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. For this compound, XPS is instrumental in verifying the +3 oxidation state of manganese, particularly at the surface of the material. The analysis relies on the precise measurement of the binding energies of core-level electrons, primarily from the Mn 2p, Mn 3s, and Mn 3p orbitals. nih.govpsu.edu

The Mn 2p spectrum is a primary indicator of the oxidation state. It consists of a spin-orbit doublet, Mn 2p₃/₂ and Mn 2p₁/₂. The binding energy of the main Mn 2p₃/₂ peak shifts to higher values with an increasing oxidation state. In a study of manganese phosphate hydrate nanocomposites, the Mn 2p spectrum confirmed the presence of the Mn³⁺ state. researchgate.net

Table 2: Typical Binding Energies for the Mn 2p₃/₂ Peak

| Manganese Oxidation State | Typical Binding Energy (eV) |

|---|---|

| Mn(II) | ~641.0 - 642.0 |

| Mn(III) | ~642.0 - 643.0 |

| Mn(IV) | ~643.0 - 644.0 |

Note: Values can be influenced by sample charging and the specific chemical environment.

A more definitive method for oxidation state determination involves the Mn 3s core level . The Mn 3s peak exhibits multiplet splitting due to the exchange interaction between the 3s core-hole created during photoemission and the unpaired 3d valence electrons. The magnitude of this energy splitting (ΔE₃ₛ) is highly sensitive to the number of 3d electrons and, therefore, to the oxidation state. nih.govacs.org The splitting is largest for Mn(II) compounds (high-spin d⁵) and smallest for Mn(IV) compounds (d³), with Mn(III) (d⁴) showing an intermediate value. This makes Mn 3s multiplet splitting a robust diagnostic tool. researchgate.net

Table 3: Typical Mn 3s Multiplet Splitting Values for Different Oxidation States

| Manganese Oxidation State | Number of 3d Electrons | Energy Separation (ΔE₃ₛ) (eV) |

|---|---|---|

| Mn(II) | 5 | ~5.3 - 6.5 |

| Mn(III) | 4 | ~4.5 - 5.5 |

Additionally, the shape and position of the Mn 3p peak can be used to corroborate the oxidation state assignment. researchgate.net The Mn 3p region is also sensitive to the local chemical environment and oxidation state, and some studies suggest it can be a more reliable indicator than the Mn 2p region in complex or mixed-oxide systems. psu.eduiaea.org

As a surface-profiling tool, XPS is typically sensitive to the top 5-10 nm of a sample. To distinguish between surface and bulk oxidation states, XPS can be combined with a controlled ion beam (e.g., Ar⁺) sputtering process. By incrementally removing surface layers and acquiring spectra at each stage, a depth profile of the manganese oxidation state can be constructed, revealing any surface-specific reduction or oxidation phenomena compared to the bulk material.

Spectroscopic and Microscopic Characterization of Manganese Iii Phosphate Hydrate Materials

Vibrational Spectroscopy Studies

Vibrational spectroscopy is a cornerstone in the analysis of manganese(III) phosphate (B84403) hydrate (B1144303), offering detailed information about its molecular structure, the nature of its chemical bonds, and the role of water within its crystalline lattice.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for probing the vibrational modes of the phosphate (PO₄³⁻) group and water molecules in manganese(III) phosphate hydrate. The infrared spectrum of MnPO₄·H₂O exhibits distinct bands that correspond to the fundamental vibrations of these components.

The phosphate anion, which has tetrahedral (Td) symmetry in its free state, displays four fundamental vibrational modes: the symmetric stretching (ν₁), the doubly degenerate bending (ν₂), the triply degenerate stretching (ν₃), and the triply degenerate bending (ν₄) modes. In the crystalline structure of this compound, the site symmetry of the phosphate group is lower than Td, leading to the splitting of the degenerate modes and the activation of otherwise IR-inactive modes.

A study of various manganese(III) phosphates, including a hydrated form, MnPO₄·1,5H₂O, utilized IR spectroscopy for identification purposes. researchgate.net The analysis of these spectra is crucial for confirming the presence of both phosphate and water, and for understanding the interactions between them within the crystal lattice.

Table 1: Typical FTIR Vibrational Bands for this compound

| Wavenumber Range (cm⁻¹) | Assignment | Source |

|---|---|---|

| ~3600 - 3000 | O-H stretching vibrations of water (ν(H₂O)) | researchgate.net |

| ~1650 - 1600 | H-O-H bending vibration (δ(HOH)) | researchgate.net |

| ~1150 - 950 | Asymmetric stretching of PO₄ (ν₃) | researchgate.netufop.br |

| ~950 - 900 | Symmetric stretching of PO₄ (ν₁) | ufop.br |

| ~600 - 500 | Bending modes of PO₄ (ν₄) | ufop.br |

Note: The exact positions can vary depending on the specific hydration state and crystalline form. The data for phosphate modes is generalized from typical phosphate mineral spectroscopy.

Raman spectroscopy serves as a complementary technique to FTIR, providing additional insights into the vibrational modes of this compound. While FTIR is based on the absorption of infrared light, Raman spectroscopy involves the inelastic scattering of monochromatic light.

In accordance with the mutual exclusion rule for centrosymmetric molecules, vibrations that are strong in the Raman spectrum may be weak or absent in the IR spectrum, and vice versa. For the phosphate group, the symmetric stretching mode (ν₁) is typically very strong and sharp in the Raman spectrum, appearing around 938 cm⁻¹ in aqueous phosphate solutions. ufop.br The study of related manganese phosphate minerals like bermanite, which contains Mn³⁺, shows a characteristic Raman doublet for the phosphate stretching mode, indicating the presence of non-equivalent phosphate units in the crystal structure. nih.gov

The analysis of MnPO₄·H₂O and its arsenate analogue by IR spectroscopy has suggested a close structural similarity to the kieserite (MgSO₄·H₂O) family of compounds. researchgate.net Raman studies on these related compounds help to build a more complete picture of the vibrational dynamics. For instance, in manganese dihydrogen phosphate dihydrate, Raman spectroscopy has been instrumental in identifying the vibrations of the phosphate ions and the external modes of the water molecules. researchgate.netepa.gov

Electronic and Optical Spectroscopy

The electronic structure and resulting optical properties of this compound are defined by the Mn³⁺ ion and its coordination environment. Spectroscopic techniques that probe electronic transitions are key to understanding its color and potential applications in optics and catalysis.

The characteristic pale-green color of manganese(III) phosphate monohydrate arises from the electronic transitions within the d-orbitals of the high-spin Mn³⁺ (d⁴) ion. wikipedia.org In its typical octahedral coordination environment within the phosphate lattice, the d-orbitals split in energy. The electronic transitions between these split d-levels are responsible for the absorption of light in the visible region of the electromagnetic spectrum.

For Mn³⁺ ions in an octahedral field, a single spin-allowed transition, ⁵E₉ → ⁵T₂₉, is expected. examinart.com This transition is often broad and can be split due to the Jahn-Teller effect, which is common for d⁴ ions and causes distortions in the octahedral geometry. wikipedia.org Studies on other Mn³⁺-containing phosphate pigments, such as ammonium (B1175870) manganese pyrophosphate, show this characteristic transition at approximately 545 nm. examinart.com Furthermore, a distinctive d-d electronic transition related to the tetragonal distortion of the Mn³⁺ octahedral site can be observed in the near-infrared region at around 909 nm (11,000 cm⁻¹). examinart.com

Table 2: Key Electronic Transitions for Octahedral Mn³⁺ in Phosphate Compounds

| Transition | Approximate Wavelength (nm) | Spectral Region | Source |

|---|---|---|---|

| ⁵E₉ → ⁵T₂₉ | 545 | Visible | examinart.com |

For powdered solid samples like this compound, diffuse reflectance spectroscopy (DRS) is a more suitable technique than standard transmission UV-Vis spectroscopy for characterizing optical properties. redalyc.org DRS measures the light that is scattered from the powder surface, and the resulting data can be transformed using the Kubelka-Munk function to obtain a spectrum that is analogous to an absorbance spectrum. redalyc.org

This technique is ideal for determining the band gap energy and for the colorimetric characterization of the material. The reflection spectra directly relate to the color of the pigment; for example, the reflection of green light and absorption of other visible light results in the pale-green appearance of the monohydrate. wikipedia.orgthermofisher.com The UV-Vis reflectance spectra of violet manganese-containing pigments clearly show the absorption bands responsible for their color, with a key absorption band for Mn³⁺ centered around 545 nm. examinart.com DRS allows for a precise characterization of these absorption features without the need to dissolve the sample, which can alter the coordination environment of the Mn³⁺ ion. redalyc.org

Morphological and Microstructural Analysis

The physical form, including particle size, shape, and surface texture, of this compound powders is critical for many of its applications. Electron microscopy techniques are employed to visualize these microstructural features.

Research on the synthesis of various manganese(III) phosphates has utilized raster electronic microscopy (a term for scanning electron microscopy, or SEM) to identify the resulting compounds. researchgate.net SEM provides high-resolution images of the sample's surface, revealing the morphology of the crystalline particles. For instance, studies on the related manganese(II) phosphate hydrate have shown the formation of flower-like plate structures on substrates, as characterized by SEM. amazonaws.com While the specific morphology depends on the synthesis conditions, SEM analysis provides essential data on the crystal habit and aggregation state of the this compound powder.

Transmission electron microscopy (TEM) could offer further insights by providing images at even higher resolution, potentially revealing details about the crystal lattice and the presence of defects. Although specific TEM studies on this compound are not widely reported, the technique is standard for the comprehensive microstructural analysis of crystalline materials. amazonaws.com

Scanning Electron Microscopy (SEM) for Surface Topography and Microparticle Morphology

Research has demonstrated that the morphology of MnPO₄·H₂O is highly dependent on the synthesis conditions. electrochemsci.org By employing a facile precipitation method, researchers have successfully synthesized MnPO₄·H₂O with various forms by adjusting parameters such as reaction temperature, concentration of reactants, choice of solvents, and stirring duration. electrochemsci.org For instance, using a mixed solvent system containing ethanol (B145695) and water has been shown to produce nano-sized thin flakes with a size distribution between 300-400 nm. electrochemsci.org In contrast, higher concentrations of reactants tend to yield large primary particles with a distinct rice-like shape, which are organized into smaller secondary particles. electrochemsci.org High temperatures and extended stirring times during precipitation can foster the formation of nano-plates, although these often form dense agglomerates. electrochemsci.org

SEM analysis is also pivotal in studying manganese phosphate conversion coatings on materials like steel. mdpi.com In these applications, SEM images reveal the microstructure and surface morphology of the deposited phosphate layer, confirming the formation and coverage of the coating. mdpi.com The technique can visualize the crystal structure on the metal surface, which is crucial for assessing the coating's quality and potential performance in corrosion protection. mdpi.comresearchgate.net

| Synthesis Condition | Resulting Morphology | Particle Size/Description |

|---|---|---|

| High Reactant Concentration | Rice-like shape | Large primary particles, small secondary particles |

| Mixed Solvent (Ethanol/Water) | Thin flakes | 300-400 nm |

| High Temperature & Long Stirring | Nano-plates | Densely accumulated |

Transmission Electron Microscopy (TEM) for Nanostructure Characterization and Selected Area Electron Diffraction (SAED) for Local Crystallinity

Transmission Electron Microscopy (TEM) offers a more profound insight into the internal structure of this compound at the nanoscale. By passing a beam of electrons through an ultra-thin sample, TEM can reveal details about particle size, shape, and the arrangement of atoms within the crystalline structure.

TEM studies have been used to confirm the nanostructured nature of MnPO₄·H₂O materials, such as the formation of disordered nanosheets synthesized via hydrothermal methods. researchgate.net For related manganese organic phosphate derivatives, TEM analysis has shown that the morphology, such as a nano-strip shape, can be maintained even after calcination at high temperatures. mdpi.com High-Resolution TEM (HRTEM) can even visualize the lattice fringes of the crystal, allowing for the measurement of interplanar spacing. For example, in a manganese pyrophosphate (Mn₂P₂O₇) derivative, interplanar spacings of 0.31 nm and 0.29 nm were observed, corresponding to specific crystal planes. mdpi.com

Complementing TEM imaging, Selected Area Electron Diffraction (SAED) provides crucial information about the local crystallinity of the material. The SAED pattern, generated by the diffraction of electrons through a specific area of the sample, can confirm whether a material is crystalline, polycrystalline, or amorphous. For MnPO₄·H₂O and its derivatives, SAED patterns have confirmed their crystalline nature. mdpi.comamazonaws.com A typical SAED pattern for a crystalline sample consists of a regular array of bright spots, which corresponds to the crystal lattice structure. mdpi.com This confirmation of crystallinity is essential as the material's properties are intrinsically linked to its crystal structure. electrochemsci.org

Atomic Force Microscopy (AFM) for Surface Roughness and Nanoscale Feature Analysis

Atomic Force Microscopy (AFM) is a powerful technique for characterizing the surface of materials at the nanometer scale. It provides three-dimensional topographical images and quantitative data on surface roughness without requiring a conductive sample.

In the context of manganese phosphate, AFM has been effectively used to analyze the surface of conversion coatings on carbon steel. researchgate.net Studies have shown a direct correlation between the initial surface roughness of the steel substrate and the resulting crystal size and topography of the manganese phosphate coating. researchgate.net By preparing steel surfaces with different grades of SiC paper, researchers could create varying levels of roughness. AFM analysis of the subsequent phosphate coatings revealed that the surface topography of the coating layer changes significantly with the substrate's roughness. researchgate.net Specifically, the size and shape of the phosphate crystals are altered, which in turn affects the coating's protective properties. researchgate.net

The ability of AFM to provide 3D micrographs allows for a detailed visualization of the surface, highlighting peaks and valleys on the nanoscale. This quantitative analysis of surface roughness, often expressed as the arithmetic average roughness (Ra), is invaluable for optimizing the coating process for applications requiring specific surface characteristics for enhanced wear resistance and corrosion protection. researchgate.net

| Substrate Treatment (SiC Grit Paper) | Observed Change in Coating Topography (via AFM) |

|---|---|

| #80 (Coarse) | Noticeably different crystal size and shape compared to finer grits |

| #400 | Intermediate crystal morphology |

| #800 | Finer crystal structure |

| #2000 (Fine) | Finest and most altered phosphate crystal size and shape |

Thermal Behavior and Decomposition Mechanisms of Manganese Iii Phosphate Hydrate

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) Studies

Thermogravimetric (TGA) and Differential Thermal Analysis (DTA) are crucial in understanding the thermal decomposition of MnPO₄·H₂O. These analyses reveal that the decomposition process begins at approximately 200°C and culminates in the complete formation of manganese(II) pyrophosphate by 500°C. oup.comoup.com The entire process involves the coupled loss of water and oxygen. oup.comwikipedia.org

The decomposition of manganese(III) phosphate (B84403) monohydrate is initiated by dehydration, which occurs in conjunction with the reduction of the manganese(III) ion. oup.comoup.com TGA studies have quantified the total weight loss during the decomposition. For instance, one study recorded a total weight loss of 15.6%, which aligns closely with the theoretical value of 15.48%. electrochemsci.org This total weight loss is attributed to the release of both water (H₂O) and oxygen (O₂), corresponding to 10.72% and 4.76% of the initial mass, respectively. electrochemsci.org The process can be described as starting with a dehydration step that is directly linked to the redox transformation of the compound. oup.com

Table 1: TGA Data for the Thermal Decomposition of MnPO₄·H₂O

| Parameter | Observed Value | Theoretical Value | Component |

| Total Weight Loss | 15.6% electrochemsci.org | 15.48% electrochemsci.org | H₂O + O₂ |

| Weight Loss (H₂O) | - | 10.72% electrochemsci.org | Water |

| Weight Loss (O₂) | - | 4.76% electrochemsci.org | Oxygen |

| Decomposition Start | ~200 °C oup.comoup.com | - | - |

| Decomposition End | ~500 °C oup.comoup.com | - | - |

Differential Scanning Calorimetry (DSC), a technique related to DTA, shows distinct thermal events associated with the decomposition. A significant endothermic peak is observed at approximately 479.1°C, which corresponds to the formation and crystallization of manganese(II) pyrophosphate (Mn₂P₂O₇). electrochemsci.org This event marks the final phase transition in the thermal decomposition sequence. The decomposition of the monohydrate to form anhydrous manganese(II) pyrophosphate is reported to occur at 420°C. wikipedia.org

Redox Transformations during Thermal Decomposition

A key feature of the thermal decomposition of MnPO₄·H₂O is the reduction of the manganese center from the +3 to the +2 oxidation state. This redox transformation is intrinsically linked to the dehydration and decomposition process. oup.comoup.com

The reduction of Mn(III) to Mn(II) begins concurrently with the loss of water at temperatures starting from 200°C. oup.com This process is not a simple dehydration but a reductive decomposition. The transformation is complete by 500°C, by which point the manganese(III) has been fully converted to manganese(II). oup.comoup.com The change is visually indicated by a color shift from the pale-green of MnPO₄·H₂O to the pale pink characteristic of Mn(II) compounds. researchgate.net

The final solid product of the thermal decomposition of manganese(III) phosphate monohydrate in air is consistently identified as manganese(II) pyrophosphate (Mn₂P₂O₇). oup.comoup.comwikipedia.org This crystalline product is formed by 500°C and remains stable at higher temperatures. oup.comoup.comresearchgate.net The formation of Mn₂P₂O₇ signifies the completion of both the dehydration and the redox transformation processes. electrochemsci.org

Kinetic Analysis of Thermal Decomposition Processes

The kinetics of the thermal decomposition, specifically the reduction step of manganese(III) to manganese(II), have been investigated using non-isothermal methods. By applying kinetic models such as the Freeman-Carroll, Coats-Redfern, and Kissinger methods to the thermogravimetric data, key kinetic parameters have been determined. oup.com

Studies have shown that the reduction process follows a reaction order of approximately 1.3. The activation energy for this redox transformation has been calculated to be around 176.8 kJ mol⁻¹. oup.comoup.com The consistency of the results from different kinetic models provides confidence in these values. oup.com

Table 2: Kinetic Parameters for the Reduction Step (Mn(III) → Mn(II)) of MnPO₄·H₂O Decomposition

| Kinetic Method | Reaction Order (n) | Activation Energy (Ea) in kJ mol⁻¹ |

| Freeman-Carroll | 1.3 oup.com | 169.4 oup.com |

| Coats-Redfern | 1.3 oup.com | 184.9 oup.com |

| Kissinger | - | 176.1 oup.com |

| Average Value | 1.3 oup.com | 176.8 oup.com |

Determination of Reaction Order and Activation Energy for Dehydration and Redox Reactions

The thermal decomposition of manganese(III) phosphate hydrate (B1144303) (MnPO₄·H₂O) is a complex process involving both dehydration and the reduction of manganese(III) to manganese(II). Kinetic analysis of these processes provides crucial insights into the reaction mechanisms. The decomposition generally proceeds in distinct, though sometimes overlapping, stages.

Studies employing thermogravimetric (TG) and differential thermal analysis (DTA) have been conducted to elucidate the kinetics of these reactions. The reduction of manganese(III) to manganese(II) has been a particular focus of kinetic analysis. For this redox step, various analytical methods, including the Freeman-Carroll, Coats-Redfern, and Kissinger methods, have been used to determine the reaction order (n) and activation energy (Ea). oup.com

One comprehensive study determined the reaction order for the reduction process to be 1.3. oup.comoup.com The activation energy for this same reduction step was calculated using three different methods, yielding values that were in close agreement. The average activation energy was found to be 176.8 kJ mol⁻¹. oup.comoup.com

| Method | Reaction Order (n) | Activation Energy (kJ mol⁻¹) |

| Freeman-Carroll (TG) | 1.3 | 184.9 |

| Coats-Redfern (TG) | 1.3 | 169.4 |

| Kissinger (DTA) | - | 176.1 |

| Average | 1.3 | 176.8 |

| Table 1: Kinetic parameters for the thermal decomposition (reduction step) of manganese(III) phosphate monohydrate, as determined by various analytical methods. oup.com |

In contrast, determining the kinetic parameters for the dehydration process is more complex. oup.com The dehydration often occurs in multiple steps and can overlap with the onset of the reduction reaction. Isoconversional kinetic analysis, using methods like Flynn–Wall–Ozawa (FWO) and Kissinger–Akahira–Sunose (KAS), has shown that the activation energies for both dehydration and reduction are dependent on the extent of conversion. researchgate.net This dependency suggests that these are not simple, single-step reactions but rather "multi-step" processes. researchgate.net A significant portion of the water of crystallization is lost after the reduction of Mn(III) to Mn(II) has initiated. oup.com

Electrochemical Research and Catalytic Performance of Manganese Iii Phosphate Hydrate

Oxygen Evolution Reaction (OER) Catalysis

The efficiency of water electrolysis is often hindered by the slow kinetics of the OER half-reaction. Manganese-based materials, inspired by the natural oxygen-evolving complex in photosystem II, are being extensively studied as cost-effective and environmentally friendly OER catalysts. Among these, manganese phosphates have shown promise.

Manganese(III) phosphate (B84403) hydrate (B1144303) and related manganese phosphates have demonstrated notable catalytic performance for water oxidation, particularly under neutral pH conditions. This is a significant advantage as it avoids the corrosive environments of highly acidic or alkaline solutions. For instance, a manganese(II) phosphate nanosheet assembly (MnPi) has been shown to be an efficient electrocatalyst for the OER in neutral aqueous solutions. Similarly, a newly identified crystal structure, Mn₃(PO₄)₂·3H₂O, which precipitates in aqueous solution at room temperature, exhibits high catalytic performance under neutral conditions. The ability of these materials to operate at neutral pH is crucial for developing sustainable and practical water-splitting systems.

The catalytic activity of manganese phosphates in the OER is intricately linked to the redox cycling between Mn(II), Mn(III), and higher oxidation states. The transition from Mn(II) to Mn(III) is considered a key and potentially rate-limiting step in the OER catalysis of many Mn-based oxide catalysts. The stability of the Mn(III) intermediate is therefore crucial for catalytic efficiency.